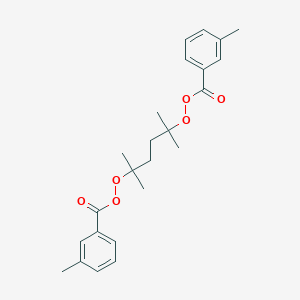

2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

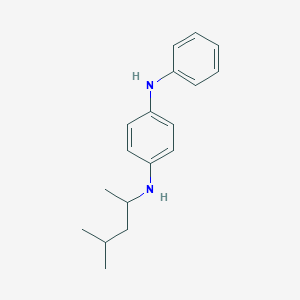

2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane, commonly known as DBPH, is a peroxide compound that is widely used in the field of polymer chemistry. It is a white crystalline powder that is highly reactive and can be easily decomposed to produce free radicals. DBPH is known for its ability to initiate polymerization reactions in a controlled manner, making it an essential component in the production of various polymers.

Wirkmechanismus

DBPH initiates polymerization reactions by producing free radicals. When DBPH is added to a monomer, it decomposes to produce free radicals that react with the monomer to form a polymer. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Biochemische Und Physiologische Effekte

DBPH is not commonly used in biological or medical applications, and there is limited information available on its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also a potential fire hazard and should be handled with care.

Vorteile Und Einschränkungen Für Laborexperimente

DBPH has several advantages for lab experiments, including its ability to initiate polymerization reactions in a controlled manner. It is also relatively stable and can be stored for extended periods without significant degradation. However, DBPH is highly reactive and can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the use of DBPH in polymer chemistry. One area of interest is the development of new monomers that can be polymerized using DBPH. Another area of interest is the development of new methods for synthesizing DBPH that are more efficient and cost-effective. Additionally, there is interest in exploring the use of DBPH in other fields, such as medicine and biotechnology, where its ability to initiate controlled reactions could be useful. Overall, DBPH is a valuable compound with many potential applications, and further research is needed to fully explore its potential.

Synthesemethoden

DBPH can be synthesized through the reaction of 2,5-dimethylhexane-2,5-diol with m-methylbenzoyl peroxide in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of DBPH is a well-established process, and various modifications have been made to improve its efficiency and yield.

Wissenschaftliche Forschungsanwendungen

DBPH is widely used in the field of polymer chemistry to initiate the polymerization of various monomers. It is commonly used in the production of polyethylene, polypropylene, and other polymers. DBPH is also used in the production of adhesives, coatings, and other materials. The ability of DBPH to initiate polymerization reactions in a controlled manner makes it an essential component in the production of high-quality polymers.

Eigenschaften

CAS-Nummer |

106519-15-7 |

|---|---|

Produktname |

2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane |

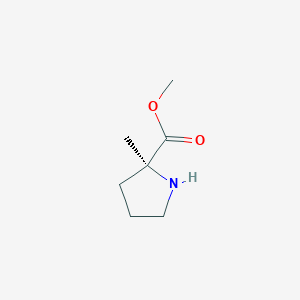

Molekularformel |

C24H30O6 |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

[2,5-dimethyl-5-(3-methylbenzoyl)peroxyhexan-2-yl] 3-methylbenzenecarboperoxoate |

InChI |

InChI=1S/C24H30O6/c1-17-9-7-11-19(15-17)21(25)27-29-23(3,4)13-14-24(5,6)30-28-22(26)20-12-8-10-18(2)16-20/h7-12,15-16H,13-14H2,1-6H3 |

InChI-Schlüssel |

UNKQAWPNGDCPTE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |

Synonyme |

2,5-Dimethyl-2,5-bis(m-toluoylperoxy)hexane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)